(6-Chloropyridazin-3-yl)(pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloropyridazin-3-yl)(pyridin-2-yl)methanone is a heterocyclic compound that features both pyridazine and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloropyridazinyl and pyridinyl groups imparts unique chemical properties, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridazin-3-yl)(pyridin-2-yl)methanone typically involves the condensation of 2-(6-chloropyridazin-3-yl)hydrazine with pyridine-2-acetaldehyde. This reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions include:
Temperature: Typically maintained at room temperature to moderate heat.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acidic or basic catalysts may be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(6-Chloropyridazin-3-yl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of pyridazinone derivatives.
Reduction: Formation of pyridazinylmethanol derivatives.
Substitution: Formation of various substituted pyridazinyl derivatives.
Scientific Research Applications
(6-Chloropyridazin-3-yl)(pyridin-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a therapeutic agent.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (6-Chloropyridazin-3-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as 6-chloropyridazine and pyridazinone share structural similarities.
Pyridine Derivatives: Compounds like pyridine-2-carboxaldehyde and pyridine-2-methanol are structurally related.
Uniqueness
(6-Chloropyridazin-3-yl)(pyridin-2-yl)methanone is unique due to the combination of the chloropyridazinyl and pyridinyl groups, which confer distinct chemical properties
Properties
CAS No. |
669699-05-2 |
---|---|
Molecular Formula |
C10H6ClN3O |
Molecular Weight |
219.63 g/mol |
IUPAC Name |
(6-chloropyridazin-3-yl)-pyridin-2-ylmethanone |
InChI |
InChI=1S/C10H6ClN3O/c11-9-5-4-8(13-14-9)10(15)7-3-1-2-6-12-7/h1-6H |
InChI Key |
UWMHMCKALLOOFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.